molecular formula C38H22 B1592649 1,4-Di(pyren-1-yl)benzene CAS No. 475460-77-6

1,4-Di(pyren-1-yl)benzene

Cat. No. B1592649
M. Wt: 478.6 g/mol
InChI Key: IJJYNFWMKNYNEW-UHFFFAOYSA-N
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Description

1,4-Di(pyren-1-yl)benzene, also known as p-Bpye, is a chemical compound with two pyrene groups attached to a benzene ring . It is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .


Molecular Structure Analysis

1,4-Di(pyren-1-yl)benzene contains a total of 68 bonds; 46 non-H bonds, 44 multiple bonds, 2 rotatable bonds, 44 aromatic bonds, 9 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Di(pyren-1-yl)benzene include a predicted density of 1.310±0.06 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Application 1: Chemosensor for Zn(II) Ions

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in the design and synthesis of a novel receptor for the rapid recognition of Zn(II) ions . This receptor exhibits a significant fluorometric “turn-on” characteristic towards Zn(II) at λmax 444 nm in aqueous acetonitrile .
  • Methods of Application: The receptor inhibits the photo-induced electron transfer (PET) and –C N– process . The ESI-MS analysis and Job’s plot experimental results confirmed stoichiometric 1:1 complex formation between the receptor and Zn(II) .
  • Results or Outcomes: Fluorometric investigations revealed the detection limit and association constant of the receptor towards Zn(II), which were found to be 13.4 nM and 1.47 × 10^5 M^−1, respectively . The receptor was employed to sense Zn(II) on low-cost test strips .

Application 2: Organic Electronics

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Methods of Application: It exhibits good electron-transporting and hole-blocking properties, making it suitable for use in OLEDs as a hole-blocking layer to improve device performance and efficiency .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 3: OLEDs and OTFTs

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is used as a deep-blue-emitting layer in organic light-emitting diodes (OLEDs) as well as an active channel layer in organic thin-film transistors (OTFTs) .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: An OLED device doped with 3% of this material exhibited pure blue fluorescence .

Application 4: Fast Thermal Evaporation in Purification

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in a fast purification system using a vertical quartz tube and vacuum sublimation .
  • Methods of Application: The purification process involves fast thermal evaporation . This method effectively purifies 1,4-di(pyren-1-yl)benzene in a few hours .
  • Results or Outcomes: The purified 1,4-di(pyren-1-yl)benzene is then used in the production of photo-responsive materials for electroluminescence applications .

Application 5: Organic Photovoltaic Devices

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in the fabrication of organic photovoltaic devices .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application 6: Light-Emitting Electrochemical Cells

  • Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in light-emitting electrochemical cells (LEEC) .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for 1,4-Di(pyren-1-yl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(4-pyren-1-ylphenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYNFWMKNYNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634756
Record name 1,1'-(1,4-Phenylene)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di(pyren-1-yl)benzene

CAS RN

475460-77-6
Record name 1,1'-(1,4-Phenylene)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CY Hsu, HY Lin, XY Yan, TS Huang… - Journal of the …, 2012 - Wiley Online Library
This work presents a fast purification system that involves a vertical quartz tube and vacuum sublimation for separation without dilution. This system produced re‐crystallized 1,4‐di(…
Number of citations: 5 onlinelibrary.wiley.com
S Telitel, F Dumur, T Faury, B Graff… - Beilstein journal of …, 2013 - beilstein-journals.org
Eleven di-and trifunctional compounds based on a core-pyrene π structure (Co_Py) were synthesized and investigated for the formation of free radicals. The application of two-and three…
Number of citations: 64 www.beilstein-journals.org
Y Chen, Y Wang, P Yu, Z Liu, Q Fang - Chinese Journal of Organic …, 2012 - sioc-journal.cn
利用 Suzuki 偶联反应, 合成了一种新的二芘基苯的衍生物 2, 5-二甲基-1, 4-双 (7-特丁基-1-) 芘基苯, 并研究了其吸收和发光性质随着溶剂和温度等条件的变化情况. 实验表明, 与不含特丁基的…
Number of citations: 3 sioc-journal.cn
F Gámez, AR Hortal, B Martínez‐Haya… - Journal of Mass …, 2014 - Wiley Online Library
The ultraviolet laser desorption/ionization of polyaromatic hydrocarbons (PAHs) has been investigated under different background pressures of an inert gas (up to 1.2 mbar of N 2 ) in …
X Liu - 2022 - search.proquest.com
Singlet fission (SF) is a photophysical process where one singlet-state exciton converts into two triplet-state excitons. SF is considered as a possible approach to surpass the Shockley-…
Number of citations: 2 search.proquest.com
X Zhou - 2020 - search.proquest.com
There is much current interest in the development of sensors for the detection of high energy volatile organics in the atmosphere and organic pollutants. 1 This thesis describes initial …
Number of citations: 3 search.proquest.com
顏亘佑 - 2008 - nckur.lib.ncku.edu.tw
有機光電材料具有高的螢光效率和半導體性質,在發光二極體(EL)是未來展示器的發展重點,藉由有機分子結構的設計可以得到特定放光波長.本研究主要是以鈴木偶合反應(Suzuki coupling …
Number of citations: 0 nckur.lib.ncku.edu.tw
陈莹, 王园园, 于萍, 刘志强, 方奇 - 有机化学, 2012 - sioc-journal.cn
利用Suzuki 偶联反应, 合成了一种新的二芘基苯的衍生物2, 5-二甲基-1, 4-双(7-特丁基-1-) 芘基苯, 并研究了其吸收和发光性质随着溶剂和温度等条件的变化情况. 实验表明, 与不含特丁基的…
Number of citations: 3 sioc-journal.cn

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